REACTION_CXSMILES
|
ClCC1N[C:7](=O)[NH:6][C:5](=[O:10])C=1.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1P(C1C=CC=CC=1)C1C=CC=CC=1.[CH:30]1([CH2:34][OH:35])CC[CH2:31]1.[ClH:36]>C1COCC1.O1CCOCC1.O1CCOCC1>[Cl:36][C:31]1[N:11]([CH2:16][CH:15]2[CH2:12][CH2:13][CH2:14]2)[C:5](=[O:10])[N:6]([CH3:7])[C:34](=[O:35])[CH:30]=1 |f:4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC(NC(N1)=O)=O
|
Name
|
THF dioxan
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O1CCOCC1
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)CO
|
Name
|
di-t-butylazodicarboxylate
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
washed with 3.5M HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography (100:1 dichloromethane-methanol elution)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(N(C(N1CC1CCC1)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |